Cas no 25688-46-4 (Phosphine, tris[3-(trifluoromethyl)phenyl]-)

Phosphine, tris[3-(trifluoromethyl)phenyl]- structure
25688-46-4 structure
Product Name:Phosphine, tris[3-(trifluoromethyl)phenyl]-
CAS No:25688-46-4
MF:C21H12F9P
MW:466.279377937317
CID:1423873
PubChem ID:427977
Update Time:2025-04-20

Phosphine, tris[3-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Phosphine, tris[3-(trifluoromethyl)phenyl]-
    • tris[3-(trifluoromethyl)phenyl]phosphane
    • DTXSID10330224
    • 25688-46-4
    • SCHEMBL7167520
    • tris(3-trifluoromethylphenyl)phosphine
    • tris(3-trifluoromethylpheny)phosphine
    • Inchi: 1S/C21H12F9P/c22-19(23,24)13-4-1-7-16(10-13)31(17-8-2-5-14(11-17)20(25,26)27)18-9-3-6-15(12-18)21(28,29)30/h1-12H
    • InChI Key: FXXWRINCFWGFCV-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=C(C(F)(F)F)C=1)(C1C=CC=C(C(F)(F)F)C=1)C1C=CC=C(C(F)(F)F)C=1

Computed Properties

  • Exact Mass: 466.05336
  • Monoisotopic Mass: 466.05329084g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 3
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

Phosphine, tris[3-(trifluoromethyl)phenyl]- Related Literature

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